

Thermochemical & Physical Properties of 2-Methoxybutane (C₅H₁₂O)

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Compound Focus: (S)-2-methoxy-butane

CAS No.: 66610-39-7

Cat. No.: S8537833

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The following tables consolidate key thermodynamic and physical property data for 2-Methoxybutane (CAS 994-05-8) from the search results [1].

Table 1: Enthalpy and Energy Properties

Property	Value	Unit	State	Source
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	-4020.07 \pm 0.73	kJ/mol	Liquid	NIST
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-102.52	kJ/mol	-	Joback Calculated
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-306.50 \pm 1.10	kJ/mol	Gas	NIST
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-341.79 \pm 0.79	kJ/mol	Liquid	NIST
Enthalpy of Fusion ($\Delta_{fus} H^\circ$)	5.07	kJ/mol	-	Joback Calculated

Property	Value	Unit	State	Source
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	35.30 ± 0.40	kJ/mol	at 295.50 K	NIST

Table 2: Temperature-Dependent Properties

Property	Value	Unit	Temperature (K)	Source
Heat Capacity (C_p)	222.00	J/mol×K	298.00	NIST (Liquid)
Vapor Pressure (P_{vap})	9.14	kPa	297.80	Determined
Vapor Pressure (P_{vap})	86.70	kPa	353.15	Thermodynamic
Viscosity (η)	0.0005138	Pa×s	297.92	Joback Calculated
Density (ρ_l)	765.60	kg/m ³	298.15	Thermophysical
Refractive Index (n_0)	1.38587	-	298.15	Isobaric

Table 3: Fundamental Physical Constants

Property	Value	Unit	Source
Boiling Point (T_{boil})	359.52	K	Vapor-Liquid
Critical Temperature (T_c)	531.48	K	Joback Calculated
Critical Pressure (P_c)	3114.04	kPa	Joback Calculated
Critical Volume (V_c)	0.379	m ³ /kmol	Joback Calculated

Property Relationships & Data Assessment

The diagram below maps the logical relationships between the key thermochemical properties of 2-Methoxybutane and outlines a process for data quality assessment, which is crucial for research applications.

This diagram shows how core properties like Enthalpy of Formation and Combustion are fundamentally linked. It also highlights the importance of tracing data back to its source (e.g., NIST for measured values vs. Joback for calculated ones) during quality assessment before use in experimental design [1].

Experimental Protocol & Data Gaps

A significant gap in the search results is the absence of detailed **experimental protocols** describing how the cited thermochemical values were measured.

- **Available Information:** The data tables above reference standard techniques, such as those from NIST, but specific methodologies, apparatus setup, calibration procedures, and step-by-step protocols are not provided in the searched sources [1].
- **Pathway to Detailed Methods:** To obtain these crucial experimental details, you would need to consult the **original research papers** cited by the NIST database and other primary literature. Searching for the specific NIST data citations or using academic databases with the compound's CAS number (994-05-8) and the target property (e.g., "enthalpy of combustion measurement") would be the necessary next step.

A Guide for Practical Application

For researchers in drug development, understanding these properties is essential for process design and scaling up. Here are some practical interpretations:

- **Enthalpy of Vaporization:** The value of ~ 35 kJ/mol indicates the energy required to remove solvent from a product stream or to concentrate a solution, which is a common step in pharmaceutical synthesis.
- **Gibbs Free Energy of Formation:** The negative value suggests that the formation of 2-Methoxybutane from its elements is spontaneous under standard conditions, which can be relevant for understanding its stability and potential side reactions in a synthesis pathway.
- **Temperature-Dependent Properties:** Data on heat capacity and vapor pressure are critical for designing and controlling processes like distillation for solvent recovery or purification.

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References

1. Butane, 2 -methoxy- 2 -methyl- (CAS 994-05-8) - Chemical & Physical... [chemeo.com]

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